molecular formula C22H24N4O B10994198 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10994198
M. Wt: 360.5 g/mol
InChI Key: JHTUAOKBZRYDII-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring and the benzimidazole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the benzimidazole formation, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzimidazole moiety can bind to DNA and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide is unique due to the presence of both the indole and benzimidazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-methyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15(2)26-19-11-7-5-9-17(19)24-21(26)12-13-23-22(27)20-14-16-8-4-6-10-18(16)25(20)3/h4-11,14-15H,12-13H2,1-3H3,(H,23,27)

InChI Key

JHTUAOKBZRYDII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

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